molecular formula C9H8Cl2N4 B12895475 4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline CAS No. 922711-69-1

4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline

Cat. No.: B12895475
CAS No.: 922711-69-1
M. Wt: 243.09 g/mol
InChI Key: SIYHUBCWQCVLMK-UHFFFAOYSA-N
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Description

2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a dichloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline typically involves the formation of the triazole ring followed by its attachment to the dichloroaniline moiety. One common method involves the reaction of 4,5-dichloroaniline with a suitable triazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The dichloroaniline moiety can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with biological targets.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide, leveraging its chemical properties to control pests and weeds.

    Materials Science: It is studied for its potential use in the development of new materials with specific properties, such as conductivity or luminescence.

Mechanism of Action

The mechanism of action of 2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the application, such as inhibition of fungal cell wall synthesis in antifungal applications or disruption of bacterial cell membranes in antibacterial applications.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the dichloroaniline moiety.

    4,5-Dichloroaniline: A compound with similar aniline structure but without the triazole ring.

    Triazole-based Antifungals: Compounds like fluconazole and itraconazole, which also contain triazole rings and are used as antifungal agents.

Uniqueness

2-((4H-1,2,4-Triazol-4-yl)methyl)-4,5-dichloroaniline is unique due to the combination of the triazole ring and dichloroaniline moiety, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

922711-69-1

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.09 g/mol

IUPAC Name

4,5-dichloro-2-(1,2,4-triazol-4-ylmethyl)aniline

InChI

InChI=1S/C9H8Cl2N4/c10-7-1-6(9(12)2-8(7)11)3-15-4-13-14-5-15/h1-2,4-5H,3,12H2

InChI Key

SIYHUBCWQCVLMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)N)CN2C=NN=C2

Origin of Product

United States

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